2-(Benzyloxy)-1-(tert-butyl)-3-ethynylbenzene
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Overview
Description
2-(Benzyloxy)-1-(tert-butyl)-3-ethynylbenzene is an organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(tert-butyl)-3-ethynylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(tert-butyl)-3-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using various alkyl or acyl chlorides and a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various alkyl or aryl-substituted benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-(tert-butyl)-3-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(tert-butyl)-3-ethynylbenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-(tert-butyl)-4-ethynylbenzene: Similar structure but with the ethynyl group at a different position.
2-(Benzyloxy)-1-(tert-butyl)-3-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.
2-(Benzyloxy)-1-(tert-butyl)-3-vinylbenzene: Similar structure but with a vinyl group instead of an ethynyl group.
Properties
IUPAC Name |
1-tert-butyl-3-ethynyl-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-5-16-12-9-13-17(19(2,3)4)18(16)20-14-15-10-7-6-8-11-15/h1,6-13H,14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBNNRLXQATOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC2=CC=CC=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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